molecular formula C10H9ClF2N4O B3105688 Fluconazole impurity 5 CAS No. 154534-83-5

Fluconazole impurity 5

Cat. No.: B3105688
CAS No.: 154534-83-5
M. Wt: 274.65 g/mol
InChI Key: JICMADFMAUXCJV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Fluconazole and its related compounds primarily target the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme is crucial for the synthesis of ergosterol, a key component of the fungal cell wall .

Mode of Action

Fluconazole impurity 5, like Fluconazole, is a very selective inhibitor of the aforementioned enzyme . By inhibiting this enzyme, the compound prevents the conversion of lanosterol to ergosterol, disrupting the synthesis of the fungal cell wall . This disruption inhibits the growth and proliferation of the fungal cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is an essential component of the fungal cell membrane, and its absence leads to increased membrane permeability and leakage of essential cellular components, ultimately leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Fluconazole, given their structural similarities. Fluconazole is known for its excellent bioavailability (nearly 90%) and low plasma protein binding (11 to 12%) . It is extensively distributed throughout the tissues, allowing it to treat a variety of systemic fungal infections . The average elimination half-life of Fluconazole is long, about 31.6 ± 4.9 hours . The main route of elimination is renal .

Result of Action

The inhibition of ergosterol synthesis by this compound results in a disruption of the fungal cell membrane integrity , leading to increased permeability and leakage of cellular contents . This ultimately leads to the death of the fungal cells .

Properties

IUPAC Name

2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(2,4-difluorophenyl)ethanone;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N4O.ClH/c11-7-1-2-8(9(12)3-7)10(17)4-16-6-15(13)5-14-16;/h1-3,5-6H,4,13H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICMADFMAUXCJV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN2C=[N+](C=N2)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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